molecular formula C7H10N2OS B1381896 5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde CAS No. 439692-03-2

5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde

Cat. No.: B1381896
CAS No.: 439692-03-2
M. Wt: 170.23 g/mol
InChI Key: BJSYJISPPSMEAW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiazoles, which “5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde” is a derivative of, are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Scientific Research Applications

1. Routes to Pyrrolo[2,1-b]thiazoles

The compound has been utilized in the preparation of pyrrolo[2,1-b]thiazoles, which involved substitution into the thiazole 2-methyl group followed by intramolecular cyclization and dehydration. This research helped clarify confusion in the literature regarding the rotational isomerism of pyrrolo[2,1-b]thiazole-5-carbaldehydes (Brindley, Gillon, & Meakins, 1986).

2. Synthesis of 1,3-Thiazole Derivatives

This chemical has been used in synthesizing new 1,3-thiazole derivatives, which are of interest due to their potential bioactive properties. The synthesis involved reactions with phenylhydrazine, isoniazid, and other compounds (Sinenko et al., 2016).

3. Conversion into 6aδ4‐Thia‐1,2,5,6‐tetraazapentalenes

A method for synthesizing 1,2,3-thiadiazole-5-carbaldehydes was developed, which involves the transformation of the compound into 6aδ4-thia-1,2,5,6-tetraazapentalenes. This research focused on the monobromination of the 5-methyl derivatives, followed by treatment with sodium azide (L'abbé & Frederix, 1990).

4. Preparation of N,N-Disubstituted 2-aminothiazole-5-carbaldehydes

The compound was used in the preparation of N,N-disubstituted 2-aminothiazoles. The research focused on understanding the structural features and conformational behavior of these compounds, particularly the rotation of the aldehyde group (Gillon et al., 1983).

5. Synthesis of New 1,3-Thiazolecarbaldehydes

In another study, the compound was used in the synthesis of new 1,3-thiazolecarbaldehydes. The research explored H-Lithiation and Br-lithiation reactions of 1,3-thiazole to obtain diverse thiazole derivatives (Sinenko et al., 2017).

Biochemical Analysis

Biochemical Properties

5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in electrophilic and nucleophilic substitution reactions, which are essential for its interaction with biomolecules. For instance, the thiazole ring’s aromaticity allows it to undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . These interactions enable this compound to form complexes with enzymes and proteins, influencing their activity and function.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the thiazole ring structure is known to be involved in the synthesis of neurotransmitters such as acetylcholine, which plays a vital role in the normal functioning of the nervous system . Additionally, this compound may exhibit cytotoxic effects on certain tumor cell lines, making it a potential candidate for anticancer research .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s thiazole ring structure allows it to interact with enzymes and proteins through electrophilic and nucleophilic substitution reactions . These interactions can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may degrade into other products, which could alter its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enzyme activation or modulation of neurotransmitter synthesis . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s thiazole ring structure allows it to participate in redox reactions and other metabolic processes . These interactions can affect metabolic flux and metabolite levels, ultimately influencing cellular metabolism. Additionally, this compound may be metabolized into other active or inactive products, further modulating its biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its solubility, molecular weight, and affinity for specific transporters or binding proteins. Understanding the transport and distribution of this compound is essential for elucidating its biochemical activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence metabolic processes and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-[(dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-9(2)4-6-3-8-7(5-10)11-6/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYJISPPSMEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439692-03-2
Record name 5-[(dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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